molecular formula C10H15N B1355285 1-(o-Tolyl)propan-1-amine CAS No. 473732-55-7

1-(o-Tolyl)propan-1-amine

Cat. No. B1355285
M. Wt: 149.23 g/mol
InChI Key: HGENVWDJZZWESY-UHFFFAOYSA-N
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Description

1-(o-Tolyl)propan-1-amine is a chemical compound with the IUPAC name 1-(2-methylphenyl)-1-propanamine . It has a molecular weight of 149.24 .


Synthesis Analysis

The synthesis of 1-(o-Tolyl)propan-1-amine can be achieved through various methods. One such method involves the alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide . Another method involves the reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The molecular structure of 1-(o-Tolyl)propan-1-amine consists of a total of 26 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

1-(o-Tolyl)propan-1-amine is a solid at room temperature .

Scientific Research Applications

  • Chemical Synthesis

    • Application : “1-(o-Tolyl)propan-1-amine” is used in chemical synthesis . It’s a compound with the molecular formula C10H15N and has a molecular weight of 149.24 .
    • Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the exact procedures are not provided in the source .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis. The compound is likely used as a reagent or intermediate in the synthesis of other compounds .
  • Pharmaceutical Research

    • Application : A related compound, “1-(3′,4′-disubstituted phenyl)propan-2-amines”, has been synthesized using transaminase-mediated synthesis . This method is environmentally and economically attractive for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
    • Method of Application : The method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
    • Results or Outcomes : The method allows for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
  • Material Science

    • Application : “1-(o-Tolyl)propan-1-amine” could potentially be used in material science research . The compound’s properties, such as its molecular weight and structure, could make it useful in the synthesis of new materials .
    • Method of Application : The specific methods of application would depend on the particular material being synthesized .
    • Results or Outcomes : The outcomes would also depend on the specific material. The compound could potentially contribute to the development of new materials with unique properties .
  • Photocatalytic Acetonylation

    • Application : “1-(o-Tolyl)propan-1-amine” has been used in photocatalytic acetonylation of toluene via dehydrogenative cross-coupling with acetone . This method is environmentally friendly and provides an efficient route to bring out direct dehydrogenative cross-coupling between toluene and acetone without consuming any additional oxidizing agent .
    • Method of Application : The method involves the use of a heterogeneous metal-loaded titanium oxide photocatalyst . Pd nanoparticles on TiO2 photocatalyst allowed a C–C bond formation between the aromatic ring of toluene and acetone to give 1-(o-tolyl)propan-2-one with high regioselectivity .
    • Results or Outcomes : The method allows for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
  • Organic Chemistry

    • Application : “1-(o-Tolyl)propan-1-amine” could potentially be used in organic chemistry . As an amine, it could be used in reactions such as the formation of amides, esters, and other functional groups .
    • Method of Application : The specific methods of application would depend on the particular reaction being performed .
    • Results or Outcomes : The outcomes would also depend on the specific reaction. The compound could potentially contribute to the synthesis of a variety of organic compounds .
  • Catalysis

    • Application : “1-(o-Tolyl)propan-1-amine” has been used in photocatalytic acetonylation of toluene via dehydrogenative cross-coupling with acetone . This method is environmentally friendly and provides an efficient route to bring out direct dehydrogenative cross-coupling between toluene and acetone without consuming any additional oxidizing agent .
    • Method of Application : The method involves the use of a heterogeneous metal-loaded titanium oxide photocatalyst . Pd nanoparticles on TiO2 photocatalyst allowed a C–C bond formation between the aromatic ring of toluene and acetone to give 1-(o-tolyl)propan-2-one with high regioselectivity .
    • Results or Outcomes : The method allows for the synthesis of novel disubstituted 1-phenylpropan-2-amines .

Safety And Hazards

1-(o-Tolyl)propan-1-amine may cause respiratory irritation if inhaled . It is harmful if swallowed and can cause skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

1-(2-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGENVWDJZZWESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(o-Tolyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EP Kündig, Y Jia, D Katayev… - Pure and Applied …, 2012 - degruyter.com
Very high asymmetric inductions result in the Pd-catalyzed intramolecular arylation of amides to give 3,3-disubstituted oxindoles when new in situ-generated chiral N-heterocyclic …
Number of citations: 18 www.degruyter.com
SC Ensign - 2017 - ideals.illinois.edu
C–N bonds are ubiquitous in organic chemistry. Mild methods that allow for the direct formation of this motif from readily accessible functional groups would represent a powerful …
Number of citations: 0 www.ideals.illinois.edu
AR Ickes - 2016 - core.ac.uk
Amines are a prominent functionality found throughout organic molecules, including pharmaceuticals, agrochemicals, organic materials, and organic dyes. 1 However, incorporation of …
Number of citations: 2 core.ac.uk

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